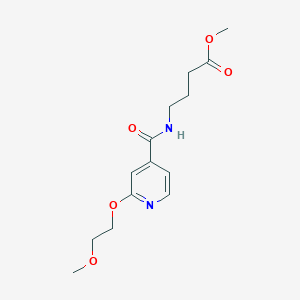![molecular formula C14H14BrNO2 B2380055 3,4-Dihydro-3-hydroxy-3-phenyl-1H-pyrido[2,1-c][1,4]oxazinium bromide CAS No. 902172-67-2](/img/structure/B2380055.png)
3,4-Dihydro-3-hydroxy-3-phenyl-1H-pyrido[2,1-c][1,4]oxazinium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-3-hydroxy-3-phenyl-1H-pyrido[2,1-c][1,4]oxazinium bromide is a heterocyclic compound that features a unique structure combining a pyridine ring fused with an oxazinium ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-3-hydroxy-3-phenyl-1H-pyrido[2,1-c][1,4]oxazinium bromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phenyl-substituted pyridine derivative with an oxazinium precursor in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with a solvent such as methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-3-hydroxy-3-phenyl-1H-pyrido[2,1-c][1,4]oxazinium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized products .
Scientific Research Applications
3,4-Dihydro-3-hydroxy-3-phenyl-1H-pyrido[2,1-c][1,4]oxazinium bromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-3-hydroxy-3-phenyl-1H-pyrido[2,1-c][1,4]oxazinium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: A related compound with a similar structure but different functional groups.
1-Phenyl-3-hydroxy-1,2,4-triazole: Another heterocyclic compound with distinct chemical properties.
4-Hydroxy-2-quinolone: A compound with a quinolone ring system that shares some similarities in reactivity.
Uniqueness
3,4-Dihydro-3-hydroxy-3-phenyl-1H-pyrido[2,1-c][1,4]oxazinium bromide is unique due to its specific ring structure and the presence of both hydroxyl and phenyl groups.
Properties
IUPAC Name |
3-phenyl-1,4-dihydropyrido[2,1-c][1,4]oxazin-5-ium-3-ol;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14NO2.BrH/c16-14(12-6-2-1-3-7-12)11-15-9-5-4-8-13(15)10-17-14;/h1-9,16H,10-11H2;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSPCTUYQAJOAN-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=[N+]2CC(O1)(C3=CC=CC=C3)O.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzodioxol-5-yl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2379978.png)
![4-methyl-3-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoic acid](/img/structure/B2379982.png)
![1-benzyl-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1-phenylurea](/img/structure/B2379983.png)

![Tert-butyl N-[(4-amino-3-propan-2-yloxyphenyl)methyl]carbamate](/img/structure/B2379985.png)
![5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2379987.png)


![4-(tert-butyl)-N-((4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)carbamothioyl)benzamide](/img/structure/B2379992.png)


![1-(4-bromobenzenesulfonyl)-2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2379995.png)
